4-Bromo-5-methoxy-2-methylaniline
Overview
Description
4-Bromo-5-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the second position
Scientific Research Applications
Chemistry: 4-Bromo-5-methoxy-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reactions it’s involved in .
Mode of Action
It’s known that brominated anilines like this compound can participate in various organic reactions, such as palladium-catalyzed amination . In these reactions, the bromine atom can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated anilines are often used as intermediates in the synthesis of more complex organic compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the final products of these reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-5-methoxy-2-methylaniline are not well-documented. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. The specifics of its metabolism and excretion would depend on various factors, including the presence of specific enzymes and transporters .
Result of Action
It’s known that brominated anilines can be toxic and may cause irritation to the skin, eyes, and respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can also influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve interactions with enzymes and other biomolecules. The exact nature of these interactions and the specific enzymes or biomolecules involved would require further experimental investigation.
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-methylaniline typically involves multiple steps:
Nitration: The starting material, 2-methyl-5-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the compound is brominated to introduce the bromine atom at the fourth position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-5-methoxy-2-methylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include the corresponding amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted anilines or other derivatives.
Comparison with Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the bromine atom.
5-Bromo-4-methoxy-2-methylaniline: Positional isomer with different substitution pattern.
Uniqueness: 4-Bromo-5-methoxy-2-methylaniline is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSMYJWPZRXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570922 | |
Record name | 4-Bromo-5-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152626-77-2 | |
Record name | 4-Bromo-5-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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